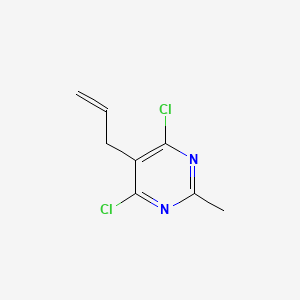

5-Allyl-4,6-dichloro-2-methylpyrimidine

Description

BenchChem offers high-quality 5-Allyl-4,6-dichloro-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Allyl-4,6-dichloro-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-2-methyl-5-prop-2-enylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c1-3-4-6-7(9)11-5(2)12-8(6)10/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGYFDQRXYNDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)CC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517310 | |

| Record name | 4,6-Dichloro-2-methyl-5-(prop-2-en-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85826-33-1 | |

| Record name | 4,6-Dichloro-2-methyl-5-(2-propen-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85826-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-methyl-5-(prop-2-en-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Allyl-4,6-dichloro-2-methylpyrimidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Allyl-4,6-dichloro-2-methylpyrimidine, a specialized pyrimidine derivative with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale for the synthesis, purification, and characterization of this compound. While a specific CAS number for 5-Allyl-4,6-dichloro-2-methylpyrimidine is not readily found in major chemical databases, indicating its status as a novel or non-commercial compound, this guide will focus on its synthesis from the readily available precursor, 4,6-dichloro-2-methylpyrimidine (CAS No. 1780-26-3). We will explore the strategic introduction of the allyl group at the C5 position and discuss the anticipated reactivity of the resulting molecule, particularly concerning the chloro-substituents at the C4 and C6 positions, which are prime sites for nucleophilic aromatic substitution. This guide is intended to be a self-validating resource, providing detailed protocols and theoretical grounding to enable researchers to synthesize, characterize, and utilize this versatile chemical building block.

Introduction to the Dichloropyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in numerous biologically active compounds, including several FDA-approved drugs. The presence of halogen atoms on the pyrimidine core dramatically enhances its utility as a synthetic intermediate. Specifically, the chlorine atoms in 4,6-dichloro-2-methylpyrimidine are highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile precursor for the synthesis of a diverse library of substituted pyrimidines.[1] The electron-deficient nature of the pyrimidine ring, further accentuated by the inductive effect of the two chlorine atoms, renders the C4 and C6 positions highly electrophilic.[1] This inherent reactivity is the cornerstone of its application in drug discovery and materials science.

Physicochemical Properties of the Precursor: 4,6-dichloro-2-methylpyrimidine

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of 4,6-dichloro-2-methylpyrimidine are summarized below.

| Property | Value | Source |

| CAS Number | 1780-26-3 | [2] |

| Molecular Formula | C₅H₄Cl₂N₂ | [2][3] |

| Molecular Weight | 163.00 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 44-48 °C | [3][4] |

| Solubility | Soluble in methanol | [5] |

Synthesis of 5-Allyl-4,6-dichloro-2-methylpyrimidine

The introduction of an allyl group at the C5 position of the 4,6-dichloro-2-methylpyrimidine ring is a key synthetic challenge. While direct allylation of the C5 position can be complex, a plausible and efficient route involves a palladium-catalyzed cross-coupling reaction. This approach offers high functional group tolerance and regioselectivity.

Proposed Synthetic Pathway: Palladium-Catalyzed Allylation

The proposed synthesis involves the reaction of a 5-halo-4,6-dichloro-2-methylpyrimidine intermediate with an allylating agent, such as allylboronic acid pinacol ester or allyltributyltin, in the presence of a palladium catalyst and a suitable base.

Caption: Proposed synthetic pathway for 5-Allyl-4,6-dichloro-2-methylpyrimidine.

Detailed Experimental Protocol

Step 1: Bromination of 4,6-dichloro-2-methylpyrimidine

-

Reaction Setup: To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-bromo-4,6-dichloro-2-methylpyrimidine.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-4,6-dichloro-2-methylpyrimidine (1.0 eq), allylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, potassium carbonate (2.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the final product, 5-Allyl-4,6-dichloro-2-methylpyrimidine.

Spectroscopic Characterization

The structural elucidation of the synthesized 5-Allyl-4,6-dichloro-2-methylpyrimidine is crucial. A combination of spectroscopic techniques should be employed for unambiguous characterization.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the allyl group protons (in the range of 5-6 ppm for the vinyl protons and around 3.5 ppm for the methylene protons) and a singlet for the methyl group protons.

-

¹³C NMR: Distinct signals for the carbons of the pyrimidine ring and the allyl group will be observed.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern due to the two chlorine atoms.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for C=C stretching of the allyl group and C-Cl stretching.

Reactivity and Synthetic Potential

The introduction of the allyl group at the C5 position is expected to subtly influence the reactivity of the chloro-substituents at the C4 and C6 positions. However, these positions will remain highly activated towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The chloro groups at C4 and C6 are excellent leaving groups, allowing for sequential or simultaneous displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity opens up avenues for the synthesis of diverse libraries of 5-allyl-pyrimidine derivatives for screening in drug discovery programs.[1][8]

Caption: General scheme for nucleophilic aromatic substitution on 5-Allyl-4,6-dichloro-2-methylpyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are integral to a vast array of pharmaceuticals. The 5-Allyl-4,6-dichloro-2-methylpyrimidine scaffold is a promising starting point for the development of novel therapeutic agents. The allyl group can serve as a handle for further functionalization or can be involved in key binding interactions with biological targets. The dichloropyrimidine core allows for the introduction of various substituents to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. For instance, related 5-substituted pyrimidines have shown potential as inhibitors of nitric oxide production, suggesting anti-inflammatory applications.[9]

Safety and Handling

The precursor, 4,6-dichloro-2-methylpyrimidine, is classified as harmful if swallowed and may cause an allergic skin reaction.[2] It is also toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its derivatives. All manipulations should be performed in a well-ventilated fume hood.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) of the precursor.[10][11]

Conclusion

5-Allyl-4,6-dichloro-2-methylpyrimidine represents a valuable, albeit not commercially catalogued, building block for chemical synthesis. This guide has provided a comprehensive framework for its preparation from 4,6-dichloro-2-methylpyrimidine, leveraging established palladium-catalyzed cross-coupling methodologies. The detailed protocols, coupled with an in-depth discussion of the compound's expected reactivity and potential applications, are designed to empower researchers in their synthetic endeavors. The versatility of the dichloropyrimidine core, combined with the synthetic handle of the allyl group, positions this molecule as a promising scaffold for the discovery of novel bioactive compounds and advanced materials.

References

-

PubChem. 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. [Link]

-

Journal of the American Chemical Society. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

-

Televisory. Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. [Link]

-

National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]

-

ACS Publications. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

-

Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

LMU Open Access. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). [Link]

- Google Patents. Process for preparing 4,6-dichloro-pyrimidine.

-

YouTube. Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... [Link]

-

National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

-

Synlett. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

-

ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Link]

-

MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. [Link]

-

ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analysis of 5,5-dichloro-2-(dichloromethyl)-6,6-dimethyl-5,6-dihydropyrimidin-4-amine. [Link]

-

WIPO Patentscope. WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. [Link]

-

PubMed Central. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. [Link]

-

ARKAT USA, Inc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

PubMed. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. [Link]

-

DergiPark. Spectroscopic Characterization, Electronic Structure Analysis, and DFT Investigation of C₁₁H₁₄N₂O₄. [Link]

- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.

-

ChemBK. 4,6-Dichloro-2-ethyl-5-methylpyrimidine. [Link]

-

PubChem. 4,6-Dichloro-5-methylpyrimidine. [Link]

-

PubMed Central. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. [Link]

-

ResearchGate. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]

-

PubChem. 2,4-Dichloro-6-methylpyrimidine. [Link]

- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 4,6-Dichloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 5-Allyl-4,6-dichloro-2-methylpyrimidine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 5-Allyl-4,6-dichloro-2-methylpyrimidine, a novel functionalized pyrimidine derivative. The document is intended for researchers, scientists, and drug development professionals, offering a deep dive into its molecular structure, a proposed synthetic pathway, detailed characterization methods, and a discussion of its potential reactivity and applications in medicinal chemistry and materials science.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleobases, vitamins, and a multitude of pharmaceuticals.[1] The inherent electronic properties of the pyrimidine nucleus, coupled with the ability to introduce a wide range of functional groups, make it a privileged scaffold in drug discovery.[2][3] Dichlorinated pyrimidines, in particular, serve as versatile synthetic intermediates, with the chlorine atoms acting as reactive handles for nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular architectures.[4] The introduction of an allyl group at the C5 position of the pyrimidine ring offers an additional site for chemical modification, opening up new avenues for the development of novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

The foundational scaffold for our target molecule is 4,6-dichloro-2-methylpyrimidine. A comprehensive understanding of its properties is crucial for the successful synthesis and handling of its 5-allyl derivative.

Core Scaffold: 4,6-dichloro-2-methylpyrimidine

The molecular structure of 4,6-dichloro-2-methylpyrimidine consists of a pyrimidine ring substituted with a methyl group at the C2 position and chlorine atoms at the C4 and C6 positions.

Table 1: Physicochemical Properties of 4,6-dichloro-2-methylpyrimidine

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Cl₂N₂ | [2] |

| Molecular Weight | 163.00 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 44-48 °C | [5] |

| Solubility | Soluble in methanol | [6] |

| CAS Number | 1780-26-3 | [2] |

Predicted Properties of 5-Allyl-4,6-dichloro-2-methylpyrimidine

The introduction of an allyl group at the C5 position is expected to influence the physicochemical properties of the parent compound. The molecular weight will increase, and the lipophilicity is also expected to rise. The presence of the allyl group's double bond will introduce a new reactive site.

Proposed Synthesis of 5-Allyl-4,6-dichloro-2-methylpyrimidine

The synthesis of the target molecule can be envisioned as a two-step process: first, the synthesis of the 4,6-dichloro-2-methylpyrimidine core, followed by the direct allylation at the C5 position.

Synthesis of the 4,6-dichloro-2-methylpyrimidine Scaffold

A common and efficient method for the synthesis of 4,6-dichloropyrimidines involves the chlorination of the corresponding 4,6-dihydroxypyrimidine.[7]

Experimental Protocol: Synthesis of 4,6-dichloro-2-methylpyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxy-2-methylpyrimidine.

-

Chlorination: To the flask, add phosphorus oxychloride (POCl₃) and a catalytic amount of a suitable base, such as N,N-dimethylaniline.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: Synthetic scheme for 4,6-dichloro-2-methylpyrimidine.

Proposed Direct C-H Allylation at the C5 Position

The functionalization of the C5 position of the pyrimidine ring can be challenging due to its lower reactivity compared to the C2, C4, and C6 positions. However, recent advancements in transition metal-catalyzed direct C-H activation offer a promising route.[8] Palladium-catalyzed C-H allylation has emerged as a powerful tool for the formation of C-C bonds.[9]

Proposed Experimental Protocol: C5-Allylation of 4,6-dichloro-2-methylpyrimidine

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 4,6-dichloro-2-methylpyrimidine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base.

-

Reagent Addition: Add the allylating agent, such as allyl acetate or allyl carbonate, and a suitable solvent (e.g., dioxane or toluene).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction by GC-MS or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to isolate the desired 5-Allyl-4,6-dichloro-2-methylpyrimidine.

Caption: Proposed C5-allylation of the pyrimidine core.

Spectroscopic Characterization

The structural elucidation of the synthesized 5-Allyl-4,6-dichloro-2-methylpyrimidine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group, including multiplets for the vinyl protons and a doublet for the methylene protons. A singlet corresponding to the methyl group at the C2 position would also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals for the pyrimidine ring carbons, the methyl carbon, and the three carbons of the allyl group. The chemical shifts of the pyrimidine carbons will be influenced by the electron-withdrawing chlorine atoms and the newly introduced allyl group.[10][11][12]

Mass Spectrometry (MS)

The mass spectrum of 5-Allyl-4,6-dichloro-2-methylpyrimidine is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms (an M+2 peak with approximately 2/3 the intensity of the molecular ion peak and an M+4 peak).[13][14][15][16] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the methyl and allyl groups, C=C stretching of the allyl group and the pyrimidine ring, and C-Cl stretching.[6][17][18][19][20]

Chemical Reactivity and Potential Applications

The molecular architecture of 5-Allyl-4,6-dichloro-2-methylpyrimidine offers multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules.

Reactivity of the Dichloropyrimidine Core

The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[21] This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to further functionalize the pyrimidine ring.[22] The reactivity of these positions can be modulated by the electronic nature of the incoming nucleophile and the reaction conditions.

Caption: Potential reaction pathways for 5-Allyl-4,6-dichloro-2-methylpyrimidine.

Reactivity of the Allyl Group

The double bond of the allyl group can undergo a variety of chemical transformations, including addition reactions (e.g., hydrogenation, halogenation, epoxidation) and cross-coupling reactions. This provides a secondary avenue for structural diversification.

Potential Applications in Drug Discovery and Materials Science

Functionalized pyrimidines are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][23] The unique combination of reactive sites in 5-Allyl-4,6-dichloro-2-methylpyrimidine makes it an attractive scaffold for the development of novel kinase inhibitors, antivirals, and other therapeutic agents. In materials science, the pyrimidine core can be incorporated into polymers and organic electronic materials, and the allyl group can be utilized for polymerization or surface modification.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of the novel compound 5-Allyl-4,6-dichloro-2-methylpyrimidine. By leveraging established synthetic methodologies for the pyrimidine core and modern C-H activation techniques, a plausible route to this molecule has been outlined. The predicted spectroscopic data and reactivity profile suggest that this compound holds significant promise as a versatile building block for the creation of new molecules with potential applications in both the pharmaceutical and materials science industries. Further experimental validation of the proposed synthesis and a thorough investigation of its chemical and biological properties are warranted to fully unlock the potential of this intriguing pyrimidine derivative.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

-

Neufeldt, S. R., & Jackson, O. D. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access, 10(1), 1-13. Available from: [Link]

-

ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2010). ResearchGate. Available from: [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2008). ResearchGate. Available from: [Link]

-

Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available from: [Link]

-

Janeba, Z., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxyprimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 17(10), 11637-11653. Available from: [Link]

-

Abdelgawad, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5000. Available from: [Link]

-

Liang, Y., & Wnuk, S. F. (2015). Modification of purine and pyrimidine nucleosides by direct C-H bond activation. Molecules, 20(3), 4874-4901. Available from: [Link]

-

Functionalized pyrimidine compounds with their pharmacological potential. (2021). ResearchGate. Available from: [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]

-

Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. Available from: [Link]

-

IR, NMR spectral data of pyrimidine derivatives. (2018). ResearchGate. Available from: [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available from: [Link]

- Process for preparing 4,6-dichloro-pyrimidine. (2000). Google Patents.

-

SINITCA, A., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7629. Available from: [Link]

-

Hleba, Y. B., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6271. Available from: [Link]

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023). YouTube. Available from: [Link]

-

Uno, T., & Machida, K. (1970). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 18(4), 681-689. Available from: [Link]

-

Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. Available from: [Link]

-

Klahn, P., et al. (2006). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 44(11), 1038-1044. Available from: [Link]

-

Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Available from: [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts. Available from: [Link]

-

On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines. (2020). PubMed. Available from: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Available from: [Link]

- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (2012). Google Patents.

-

1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (2001). ResearchGate. Available from: [Link]

-

The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI. Available from: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vandana Publications. Available from: [Link]

- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (2012). Google Patents.

-

Mass Spec 3f Halogenoalkanes. (2020). YouTube. Available from: [Link]

-

FT-IR data of pyrimidine derivatives compounds. (2022). ResearchGate. Available from: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2022). ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 7. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 8. Modification of purine and pyrimidine nucleosides by direct C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 18. researchgate.net [researchgate.net]

- 19. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines: Selective Nucleophilic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 5-Allyl-4,6-dichloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their versatile chemical nature allows for functionalization at multiple positions, leading to compounds with diverse pharmacological activities. The target molecule of this guide, 5-Allyl-4,6-dichloro-2-methylpyrimidine, is a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The presence of the reactive allyl group at the 5-position and the chloro groups at the 4- and 6-positions provides orthogonal handles for further chemical modification, making it a valuable building block in drug discovery pipelines.

This in-depth guide, presented from the perspective of a Senior Application Scientist, delineates a robust and logical three-step synthesis pathway for 5-Allyl-4,6-dichloro-2-methylpyrimidine. The narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale for experimental choices, ensuring a thorough understanding for researchers aiming to replicate or adapt this synthesis.

The Strategic Synthesis Pathway

The most logical and efficient synthesis of 5-Allyl-4,6-dichloro-2-methylpyrimidine is a three-step process. This pathway begins with the allylation of a malonic ester, followed by the construction of the pyrimidine ring, and concludes with a chlorination step. This approach is advantageous as it allows for the early and controlled introduction of the allyl group, followed by the robust formation of the heterocyclic core.

Caption: Synthesis workflow for 5-Allyl-4,6-dichloro-2-methylpyrimidine.

Part 1: Synthesis of Diethyl Allylmalonate

The initial step involves a classic malonic ester synthesis, specifically the C-alkylation of diethyl malonate with allyl bromide.

Expertise & Experience: The acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13) makes them readily removable by a moderately strong base like sodium ethoxide.[1] The resulting enolate is a soft nucleophile that readily undergoes an SN2 reaction with an alkyl halide. Allyl bromide is an excellent electrophile for this purpose due to the reactivity of the carbon-bromine bond. The choice of ethanol as a solvent is strategic; it is the conjugate acid of the ethoxide base, preventing unwanted transesterification reactions.[2]

Experimental Protocol: Diethyl Allylmalonate

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with absolute ethanol.

-

Base Formation: Sodium metal is added portion-wise to the ethanol under an inert atmosphere (e.g., nitrogen or argon) to form sodium ethoxide in situ. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Enolate Formation: Diethyl malonate is added dropwise to the sodium ethoxide solution. A thick white precipitate of the sodium salt of diethyl malonate may form.[2]

-

Alkylation: Allyl bromide is then added dropwise to the stirred suspension. The reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation to yield pure diethyl allylmalonate.[2]

Part 2: Synthesis of 5-Allyl-2-methylpyrimidine-4,6-dione

This step involves the condensation of the newly synthesized diethyl allylmalonate with acetamidine to form the pyrimidine ring.

Expertise & Experience: This is a classic pyrimidine synthesis involving the reaction of a 1,3-dicarbonyl compound with an amidine.[3][4] The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to facilitate the cyclization. Using the hydrochloride salt of acetamidine is common as it is more stable than the free base. The base serves to both neutralize the hydrochloride and catalyze the condensation. The reaction proceeds via a series of nucleophilic additions and eliminations to form the stable heterocyclic ring.

Experimental Protocol: 5-Allyl-2-methylpyrimidine-4,6-dione

-

Reaction Setup: A similar setup to the first step is used. A solution of sodium ethoxide in absolute ethanol is prepared.

-

Reactant Addition: Diethyl allylmalonate and acetamidine hydrochloride are added to the sodium ethoxide solution.

-

Reaction: The mixture is heated to reflux with stirring. The reaction progress is monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2.[4] This protonates the pyrimidine, causing it to precipitate out of the solution.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The product is dried under vacuum to yield 5-allyl-2-methylpyrimidine-4,6-dione.

Part 3: Chlorination to 5-Allyl-4,6-dichloro-2-methylpyrimidine

The final step is the conversion of the dihydroxy-pyrimidine to the dichloro-pyrimidine using a suitable chlorinating agent.

Expertise & Experience: The tautomeric equilibrium of the 5-allyl-2-methylpyrimidine-4,6-dione heavily favors the dihydroxy form. These hydroxyl groups can be readily replaced by chlorine atoms using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its effectiveness and reliability. The reaction is typically performed at elevated temperatures, often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Experimental Protocol: 5-Allyl-4,6-dichloro-2-methylpyrimidine

-

Reaction Setup: A flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize evolved HCl gas) is charged with 5-allyl-2-methylpyrimidine-4,6-dione and an excess of phosphorus oxychloride.

-

Reaction: The mixture is heated to reflux with stirring. The reaction is typically complete within a few hours, and its progress can be monitored by TLC.

-

Work-up: After cooling, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. This quenches any remaining POCl₃.

-

Extraction and Purification: The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, 5-allyl-4,6-dichloro-2-methylpyrimidine.

Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | Diethyl Malonate | 1. Sodium Ethoxide2. Allyl Bromide | Diethyl Allylmalonate | 80-90% |

| 2 | Diethyl Allylmalonate | Acetamidine HCl, Sodium Ethoxide | 5-Allyl-2-methylpyrimidine-4,6-dione | 70-85% |

| 3 | 5-Allyl-2-methylpyrimidine-4,6-dione | Phosphorus Oxychloride (POCl₃) | 5-Allyl-4,6-dichloro-2-methylpyrimidine | 85-95% |

Conclusion

The described three-step synthesis pathway provides a reliable and efficient method for the preparation of 5-Allyl-4,6-dichloro-2-methylpyrimidine. Each step is based on well-established and understood organic chemistry principles, ensuring high yields and purity of the intermediates and the final product. This guide provides the necessary detail for experienced researchers to successfully synthesize this valuable building block for further applications in medicinal chemistry and drug development.

References

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]

-

PubChem. (n.d.). Diethyl allylmalonate. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). RU2503666C1 - Method of producing 2-methylpyrimidine-4,6-(3h,5h).

-

MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

-

Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. [Link]

- Google Patents. (n.d.).

-

Dalton Transactions. (2005). 4,6-Dihydroxypyrimidine: a selective bridging ligand for controlled Group IV metal alkoxide structures. Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]

- Google Patents. (n.d.).

-

Molecules. (2005). Malonates in Cyclocondensation Reactions. MDPI. [Link]

-

Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]

-

ResearchGate. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. [Link]

- Google Patents. (n.d.).

-

TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Allyl-4,6-dichloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5-Allyl-4,6-dichloro-2-methylpyrimidine and outlines the methodologies for its empirical characterization. As a Senior Application Scientist, the following sections synthesize established analytical principles with practical, field-proven insights to ensure both technical accuracy and a self-validating approach to structural elucidation.

Molecular Structure and Expected Spectroscopic Features

5-Allyl-4,6-dichloro-2-methylpyrimidine is a substituted pyrimidine with key functional groups that will produce a distinct spectroscopic fingerprint. The pyrimidine core, two chlorine atoms, a methyl group, and an allyl group each contribute unique signals in various spectroscopic techniques. Understanding the expected data is crucial for confirming the successful synthesis and purity of this compound.

Molecular Structure:

Caption: Chemical structure of 5-Allyl-4,6-dichloro-2-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1] For 5-Allyl-4,6-dichloro-2-methylpyrimidine, both ¹H and ¹³C NMR will be indispensable.

¹H NMR Spectroscopy

Proton NMR will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Methyl (CH₃) | 2.5 - 2.7 | Singlet (s) | 3H | The methyl group at the C2 position is adjacent to two nitrogen atoms, which deshield the protons, resulting in a downfield shift. |

| Allyl (-CH₂-) | 3.2 - 3.4 | Doublet (d) | 2H | These protons are adjacent to the pyrimidine ring and the double bond, leading to a downfield shift. Coupling with the adjacent vinyl proton will result in a doublet. |

| Allyl (=CH-) | 5.8 - 6.0 | Multiplet (m) | 1H | This vinyl proton is coupled to the adjacent methylene and terminal vinyl protons, resulting in a complex multiplet. |

| Allyl (=CH₂) | 5.0 - 5.2 | Multiplet (m) | 2H | The terminal vinyl protons are diastereotopic and will show complex coupling with the adjacent vinyl proton. |

Experimental Protocol for ¹H NMR:

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Methyl (CH₃) | 20 - 25 | The methyl carbon is in a typical aliphatic region. |

| Pyrimidine C2 | 165 - 170 | This carbon is bonded to two nitrogen atoms, resulting in a significant downfield shift. |

| Pyrimidine C4, C6 | 160 - 165 | These carbons are bonded to a nitrogen and a chlorine atom, causing a strong deshielding effect. |

| Pyrimidine C5 | 115 - 120 | This carbon is substituted with an allyl group and is located between two chlorinated carbons. |

| Allyl (-CH₂-) | 30 - 35 | An aliphatic carbon adjacent to an aromatic ring. |

| Allyl (=CH-) | 130 - 135 | A typical chemical shift for an internal alkene carbon. |

| Allyl (=CH₂) | 115 - 120 | A typical chemical shift for a terminal alkene carbon. |

Experimental Protocol for ¹³C NMR:

The sample preparation is identical to that for ¹H NMR. The data acquisition and processing steps are similar but require a larger number of scans due to the low natural abundance of the ¹³C isotope.[1] A proton-decoupled pulse sequence is typically used to simplify the spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of 5-Allyl-4,6-dichloro-2-methylpyrimidine (C₉H₈Cl₂N₂) is 218.09 g/mol . The mass spectrum should show a molecular ion peak at m/z 218.

-

Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak (containing one ³⁷Cl) will have an intensity of about 65% of the M⁺ peak (containing two ³⁵Cl), and the M+4 peak (containing two ³⁷Cl) will have an intensity of about 10% of the M⁺ peak.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a chlorine atom, the methyl group, or cleavage of the allyl group.

Experimental Protocol for Mass Spectrometry (ESI-MS):

Caption: Workflow for acquiring an ESI-MS spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic and vinyl C-H |

| 2850 - 3000 | C-H stretch | Aliphatic C-H |

| 1640 - 1680 | C=C stretch | Alkene |

| 1550 - 1600 | C=N, C=C stretch | Pyrimidine ring |

| 1400 - 1500 | C-H bend | Aliphatic C-H |

| 1000 - 1200 | C-Cl stretch | Chloroalkane |

| 910 - 990 | =C-H bend | Alkene |

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful toolkit for the unambiguous structural characterization of 5-Allyl-4,6-dichloro-2-methylpyrimidine. This guide offers a predictive framework and detailed methodologies to assist researchers in confirming the identity and purity of this novel compound. The presented protocols are designed to be self-validating, ensuring a high degree of confidence in the obtained results.

References

Sources

An In-Depth Technical Guide to the NMR Analysis of 5-Allyl-4,6-dichloro-2-methylpyrimidine

This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) analysis of 5-Allyl-4,6-dichloro-2-methylpyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of elucidating the structure of this compound using modern NMR spectroscopy. We will explore the principles behind spectral interpretation, provide detailed experimental protocols, and present predicted data to serve as a benchmark for empirical studies.

Introduction: The Significance of 5-Allyl-4,6-dichloro-2-methylpyrimidine

5-Allyl-4,6-dichloro-2-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. Pyrimidine derivatives are core structures in numerous pharmaceuticals, including antiviral and anticancer agents. The introduction of an allyl group and chlorine atoms to the 2-methylpyrimidine scaffold creates a molecule with multiple reactive sites, making it a versatile building block for the synthesis of more complex chemical entities.

Accurate structural confirmation is a critical and non-negotiable step in the synthesis and application of such novel compounds. NMR spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. This guide will provide the foundational knowledge required to perform and interpret a complete NMR analysis of the title compound.

Foundational Principles of NMR for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Allyl-4,6-dichloro-2-methylpyrimidine, the key nuclei for analysis are ¹H (proton) and ¹³C (carbon-13).

Chemical Shift (δ): The position of an NMR signal, or its chemical shift, is indicative of the electronic environment of the nucleus. Electron-withdrawing groups, such as chlorine and the nitrogen atoms in the pyrimidine ring, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups shield nuclei, shifting signals to lower chemical shifts (upfield).

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring non-equivalent nuclei leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is independent of the applied magnetic field and provides information about the number of bonds separating the coupled nuclei and their dihedral angles.

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratios of different types of protons in the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (on pyrimidine) | ~2.6 - 2.8 | Singlet (s) | N/A | 3H |

| CH₂ (allyl) | ~3.5 - 3.7 | Doublet (d) | ~6.5 | 2H |

| CH (allyl) | ~5.9 - 6.1 | Multiplet (m) | - | 1H |

| =CH₂ (allyl, cis) | ~5.1 - 5.3 | Doublet of triplets (dt) or multiplet | ~10.0, ~1.5 | 1H |

| =CH₂ (allyl, trans) | ~5.1 - 5.3 | Doublet of triplets (dt) or multiplet | ~17.0, ~1.5 | 1H |

Causality behind Predictions:

-

The methyl protons are expected to be a singlet as there are no adjacent protons for coupling. Its downfield shift is due to the influence of the electron-deficient pyrimidine ring.

-

The allylic CH₂ protons are shifted downfield due to the proximity of the pyrimidine ring. They will appear as a doublet due to coupling with the adjacent vinylic proton.

-

The vinylic CH proton will be a complex multiplet due to coupling with the allylic CH₂ protons and the two terminal vinylic protons.[1]

-

The terminal vinylic (=CH₂) protons are diastereotopic and will exhibit distinct signals, each coupled to the vinylic CH proton and geminally to each other, though the geminal coupling may not be well-resolved. They also show long-range coupling to the allylic CH₂ protons.[1]

Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (on pyrimidine) | ~20 - 25 |

| CH₂ (allyl) | ~30 - 35 |

| CH (allyl) | ~130 - 135 |

| =CH₂ (allyl) | ~115 - 120 |

| C2 (pyrimidine, with CH₃) | ~165 - 170 |

| C4, C6 (pyrimidine, with Cl) | ~160 - 165 |

| C5 (pyrimidine, with allyl) | ~125 - 130 |

Causality behind Predictions:

-

The methyl carbon appears in the typical aliphatic region.

-

The allylic CH₂ carbon is also in the aliphatic region but slightly downfield.

-

The vinylic carbons of the allyl group appear in the characteristic alkene region.

-

The pyrimidine ring carbons are significantly deshielded due to the presence of two electronegative nitrogen atoms and two chlorine atoms. The carbons bearing chlorine (C4, C6) are expected to be the most downfield, followed by the carbon attached to the methyl group (C2). The carbon bearing the allyl group (C5) will be the most shielded of the ring carbons.

Experimental Protocols for NMR Analysis

To obtain high-quality NMR data, meticulous sample preparation and the selection of appropriate experimental parameters are essential.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used if solubility is an issue or to resolve overlapping signals.[2][3]

-

Concentration: Prepare a solution of approximately 5-10 mg of 5-Allyl-4,6-dichloro-2-methylpyrimidine in 0.5-0.7 mL of deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (0 ppm). The residual solvent peak can also be used as a secondary reference.[4]

-

Filtration: If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis.

-

¹H NMR: A standard one-dimensional proton NMR experiment is the first step. This provides information on the number of different proton environments, their relative numbers (integration), and their coupling patterns.

-

¹³C NMR: A one-dimensional carbon NMR experiment, typically proton-decoupled, reveals the number of unique carbon environments in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed. Quaternary carbons are absent in both DEPT spectra.

-

2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum connect signals from protons that are typically two or three bonds apart.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule.

Visualizing the NMR Analysis Workflow and Structural Correlations

The following diagrams illustrate the logical flow of the NMR analysis and the expected key correlations for 5-Allyl-4,6-dichloro-2-methylpyrimidine.

Caption: A typical experimental workflow for NMR-based structure elucidation.

Caption: Key 2- and 3-bond correlations expected in the HMBC spectrum.

Step-by-Step Interpretation of the Spectra

-

Analyze the ¹H NMR Spectrum:

-

Identify the number of distinct signals.

-

Use the integration values to determine the number of protons corresponding to each signal.

-

Analyze the splitting patterns to deduce the number of neighboring protons for each signal.

-

Assign the signals to the methyl, allylic CH₂, and vinylic protons based on their characteristic chemical shifts and multiplicities.

-

-

Analyze the ¹³C NMR and DEPT Spectra:

-

Count the number of signals in the proton-decoupled ¹³C spectrum to determine the number of unique carbon atoms.

-

Use the DEPT spectra to classify each signal as a CH, CH₂, or CH₃ group. Any signal present in the ¹³C spectrum but absent in the DEPT spectra is a quaternary carbon.

-

-

Correlate with 2D NMR Data:

-

Use the HSQC spectrum to definitively link each proton signal to its directly attached carbon.

-

Examine the COSY spectrum to confirm the proton-proton coupling network within the allyl group. For example, a cross-peak should be observed between the allylic CH₂ protons and the vinylic CH proton.

-

Utilize the HMBC spectrum to assemble the molecular fragments. Key correlations to look for include:

-

The methyl protons to C2 and the adjacent C-N carbons of the pyrimidine ring.

-

The allylic CH₂ protons to C5 of the pyrimidine ring and the vinylic carbons of the allyl group.

-

The vinylic CH proton to the allylic CH₂ carbon.

-

-

Conclusion: A Self-Validating System for Structural Integrity

By systematically applying the suite of NMR experiments outlined in this guide, a researcher can build a self-validating model of the molecular structure of 5-Allyl-4,6-dichloro-2-methylpyrimidine. The congruence of data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments provides a high degree of confidence in the final structural assignment. This rigorous analytical approach is fundamental to ensuring the scientific integrity of research and development involving novel chemical entities.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][3]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[6]

-

JEOL Ltd. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link][4]

-

Khan, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5035. [Link][7]

-

Davis, R. (2021, February 15). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link][1]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.washington.edu [chem.washington.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopic Analysis of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of 5-Allyl-4,6-dichloro-2-methylpyrimidine, a key heterocyclic building block in synthetic and medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals who require robust methods for structural characterization and quality control. We will deconstruct the molecule into its constituent functional groups to predict its characteristic vibrational modes. This theoretical foundation is then coupled with a detailed, field-proven experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra. The document culminates in a workflow for spectral interpretation, ensuring that users can confidently correlate empirical data with the molecular structure.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry

5-Allyl-4,6-dichloro-2-methylpyrimidine is a substituted pyrimidine, a class of compounds of immense interest in drug discovery due to their presence in nucleic acids and a wide array of pharmacologically active agents. The precise arrangement of its functional groups—a pyrimidine core, two chloro substituents, a methyl group, and an allyl group—defines its reactivity and potential biological interactions.

Infrared spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules.[1] Each functional group possesses a unique set of vibrational frequencies (stretching, bending, rocking) that correspond to the absorption of specific wavelengths of infrared radiation.[2] An IR spectrum, therefore, serves as a molecular "fingerprint," providing definitive confirmation of a molecule's identity and structural integrity. For a complex molecule like 5-Allyl-4,6-dichloro-2-methylpyrimidine, IR spectroscopy allows for the rapid verification of the presence of its key structural motifs, making it a critical first-pass analytical tool following synthesis.

Molecular Structure and Theoretical Vibrational Mode Analysis

To interpret the IR spectrum of the title compound, we must first dissect its structure into its primary vibrational components. The expected absorption bands are derived from the collective vibrations of these groups.

-

Pyrimidine Ring: This aromatic heterocyclic system is characterized by C=C and C=N stretching vibrations, as well as in-plane and out-of-plane ring bending modes. These typically appear in the 1600-1400 cm⁻¹ region.[3][4]

-

Allyl Group (-CH₂-CH=CH₂): This group contributes several distinct and highly diagnostic peaks.

-

Vinylic =C-H stretching vibrations are expected above 3000 cm⁻¹.[5][6]

-

The C=C double bond stretch typically gives rise to a moderate band around 1640 cm⁻¹.[6][7]

-

Aliphatic C-H stretching from the -CH₂- portion will appear just below 3000 cm⁻¹.[5]

-

Strong out-of-plane (OOP) bending vibrations for the terminal vinyl group (=CH₂) are highly characteristic and appear in the 1000-900 cm⁻¹ range.[5]

-

-

Chloro Substituents (C-Cl): The C-Cl stretching vibrations are typically found in the lower frequency "fingerprint" region of the spectrum, generally between 850 and 550 cm⁻¹.[7]

-

Methyl Group (-CH₃): This group exhibits characteristic symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, as well as bending (scissoring and rocking) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.[7]

Based on this analysis, a table of predicted IR absorption bands can be constructed.

Predicted IR Absorption Bands for 5-Allyl-4,6-dichloro-2-methylpyrimidine

This table summarizes the expected vibrational frequencies, providing a reference for interpreting an experimental spectrum.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3020 | Medium | =C-H Stretch | Allyl (Vinylic) |

| 2980 - 2850 | Medium-Strong | C-H Stretch | Allyl (Aliphatic) & Methyl |

| 1680 - 1640 | Medium | C=C Stretch | Allyl (Alkene) |

| 1600 - 1525 | Medium-Strong | C=N and C=C Ring Stretch | Pyrimidine Ring |

| 1470 - 1420 | Medium | C-H Bend (Scissoring) | Allyl (-CH₂-) & Methyl |

| 1380 - 1370 | Medium | C-H Bend (Symmetric) | Methyl |

| 1000 - 910 | Strong | =C-H Out-of-Plane Bend | Allyl (Vinylic) |

| 850 - 600 | Medium-Strong | C-Cl Stretch | Dichloro-substituents |

Table 1: Predicted characteristic infrared absorption bands for 5-Allyl-4,6-dichloro-2-methylpyrimidine based on established group frequencies.[3][4][5][6][7]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The following protocol describes a self-validating system for obtaining a reproducible and high-quality IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 or equivalent).[8]

-

ATR accessory with a diamond or germanium crystal.

Protocol Steps:

-

Instrument Preparation & Verification:

-

Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Run an instrument performance qualification (PQ) test using a certified polystyrene standard to verify wavenumber accuracy.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the ATR crystal surface using a soft, lint-free wipe dampened with spectroscopic grade isopropanol or ethanol.

-

Dry the crystal completely with a gentle stream of nitrogen or dry air.

-

-

Background Spectrum Acquisition (Self-Validation Step):

-

With the clean, empty ATR accessory in place, collect a background spectrum.

-

Typical parameters: 16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range.

-

Causality: The background scan measures the absorbance of the atmosphere and the instrument itself. This is digitally subtracted from the sample spectrum to ensure that the resulting spectrum contains only information from the sample. An improper background collection is the most common source of spectral artifacts.

-

-

Sample Application:

-

Place a small amount (typically 1-5 mg) of the solid 5-Allyl-4,6-dichloro-2-methylpyrimidine sample onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The pressure should be sufficient to flatten the sample without causing damage.

-

Causality: Good contact is essential for the evanescent wave to penetrate the sample adequately, leading to a strong, high-quality signal. Insufficient contact results in a weak, noisy spectrum with poor peak definition.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same acquisition parameters as the background scan.

-

The resulting spectrum should be displayed in units of Absorbance or % Transmittance vs. Wavenumber (cm⁻¹).

-

-

Post-Acquisition Processing and Cleaning:

-

If necessary, apply an automated baseline correction and ATR correction to the spectrum. The ATR correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.

-

Thoroughly clean the sample from the ATR crystal and press using the procedure in Step 2.

-

Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for analyzing the acquired IR spectrum to confirm the structure of 5-Allyl-4,6-dichloro-2-methylpyrimidine.

Caption: Workflow for IR Spectrum Analysis.

Interpreting the Spectrum:

-

Diagnostic Region (>1500 cm⁻¹):

-

Look for a medium-intensity peak between 3100-3020 cm⁻¹ , confirming the allyl =C-H stretch.[6]

-

Observe strong C-H stretching bands just below 3000 cm⁻¹ (~2980-2850 cm⁻¹ ) for the methyl and allyl CH₂ groups.[5]

-

Identify the C=C alkene stretch around 1640 cm⁻¹ .[7]

-

Find the characteristic pyrimidine ring C=N and C=C stretches in the 1600-1525 cm⁻¹ range.[3]

-

-

Fingerprint Region (<1500 cm⁻¹):

-

This region contains more complex vibrations but holds key confirmatory peaks.

-

Locate the C-H bending modes for the methyl and allyl groups around 1470-1420 cm⁻¹ .[7]

-

A sharp, strong peak between 1000-910 cm⁻¹ is a definitive marker for the out-of-plane bending of the terminal vinyl group, strongly indicating the presence of the allyl substituent.[5]

-

Identify one or more strong bands in the 850-600 cm⁻¹ region, which correspond to the C-Cl stretching vibrations.[7]

-

By systematically identifying these key absorption bands and matching them to the predicted values, one can achieve a high-confidence structural confirmation of 5-Allyl-4,6-dichloro-2-methylpyrimidine.

Conclusion

This guide has established a robust framework for the analysis of 5-Allyl-4,6-dichloro-2-methylpyrimidine using FTIR spectroscopy. By combining a theoretical understanding of the molecule's vibrational properties with a rigorous, self-validating experimental protocol, researchers can reliably use IR spectroscopy for structural verification and quality assurance. The presented workflow provides a clear path from sample acquisition to final interpretation, empowering scientists in drug development and chemical synthesis to confidently characterize this important heterocyclic compound.

References

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- El-Gogary, T. M., & El-Amir, A. M. F. (2021). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Journal of Molecular Structure.

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Nowicka, E., et al. (2015). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Patel, K. et al. (2014). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Chittagong. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]

Sources

- 1. ripublication.com [ripublication.com]

- 2. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass spectrometry of 5-Allyl-4,6-dichloro-2-methylpyrimidine

An In-depth Technical Guide to the Mass Spectrometry of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, substituted pyrimidines represent a cornerstone of medicinal chemistry. Their structural motif is central to numerous pharmacologically active agents, driving a persistent need for robust and precise analytical methodologies. 5-Allyl-4,6-dichloro-2-methylpyrimidine is one such molecule, a functionalized building block whose journey from synthesis to potential application is critically dependent on unambiguous structural verification. Mass spectrometry (MS) stands as the paramount technique for this purpose, offering unparalleled sensitivity and structural insight from minute sample quantities.[1][2]

This guide is designed for the practicing researcher and drug development professional. It eschews a simple recitation of methods, instead providing a strategic framework for the comprehensive mass spectrometric analysis of this specific molecule. We will explore the causal relationships behind methodological choices, from ionization physics to fragmentation chemistry, to construct a self-validating analytical workflow. Our objective is to not only identify the molecule but to understand its gas-phase ionic behavior, providing a blueprint for the characterization of related compounds.

Molecular Profile and Isotopic Signature

Before any analysis, a thorough understanding of the analyte's fundamental properties is essential.

-

Compound Name: 5-Allyl-4,6-dichloro-2-methylpyrimidine

-

Molecular Formula: C₈H₈Cl₂N₂

-

Monoisotopic Mass: 202.0065 Da

-

Average Mass: 203.07 g/mol

A critical and highly informative feature of this molecule is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. For a molecule containing two chlorine atoms, the resulting isotopic pattern for the molecular ion (M) will exhibit three distinct peaks:

-

M: Containing two ³⁵Cl atoms.

-

M+2: Containing one ³⁵Cl and one ³⁷Cl atom.

-

M+4: Containing two ³⁷Cl atoms.

The expected relative intensity ratio for this cluster is approximately 9:6:1 . This distinctive isotopic signature is a powerful diagnostic tool that must be present for any ion retaining both chlorine atoms, serving as an immediate point of validation in the mass spectrum.

The Duality of Ionization: Crafting a Comprehensive Strategy

The choice of ionization technique dictates the nature of the resulting mass spectrum. A single method provides only one perspective; a dual approach, employing both a "hard" and a "soft" ionization technique, yields a far more complete structural picture.

-

Electron Ionization (EI): This is a high-energy, hard ionization technique where the sample is bombarded with 70 eV electrons.[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[4] The resulting "fingerprint" spectrum is invaluable for structural elucidation and library matching. The primary ion formed is the radical cation, M•⁺.

-